Suzuki Coupling Synthetic Yield: Quantified Entry into the SHP2 Inhibitor Scaffold
The target compound is synthesized from its direct precursor ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate via a Pd(dppf)Cl₂-catalyzed Suzuki-Miyaura coupling with 2,3-dichlorophenyl boronic acid. The patent reports an isolated yield of 0.98 g of the target compound from 2.0 g of the bromide precursor, corresponding to approximately 40% isolated yield after column chromatography [1]. This single-step transformation introduces the 2,3-dichlorophenyl pharmacophore that is otherwise absent in the precursor. By contrast, the precursor (CAS 2091009-80-0) is a mono-halogenated species lacking the dichlorophenyl moiety, and is commercially available at a lower price point (~¥412–450/100 mg) but cannot serve as a direct substitute because it requires an additional synthetic step and a separate procurement of 2,3-dichlorophenyl boronic acid to reach the target scaffold [2].
| Evidence Dimension | Isolated synthetic yield of Suzuki coupling step introducing the 2,3-dichlorophenyl group |
|---|---|
| Target Compound Data | 0.98 g isolated yield (from 2.0 g ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate; ~40% yield); Pd(dppf)Cl₂ (525 mg), K₂CO₃ (2.0 g), MeCN (100 mL), 90°C, overnight |
| Comparator Or Baseline | Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS 2091009-80-0, MW 279.52): starting material, 0% conversion without coupling; requires separate purchase of 2,3-dichlorophenyl boronic acid (~1.4 g per 2.0 g batch) and Pd catalyst |
| Quantified Difference | The target compound incorporates the 2,3-dichlorophenyl group in one step; using the precursor directly in downstream SNAr would produce a structurally different analogue lacking the aryl pharmacophore |
| Conditions | Pd(dppf)Cl₂ catalyst, K₂CO₃ base, acetonitrile solvent, 90°C under N₂ protection, overnight reaction; product purified by column chromatography; confirmed by LC-MS [M+H]⁺ = 345 |
Why This Matters
Procuring the pre-functionalized target compound eliminates the need for in-house Suzuki coupling optimization, catalyst sourcing, and purification, representing a direct reduction in synthetic step-count from the commercial bromide precursor.
- [1] US Patent 12,209,074 B2. Example 1, Step 4: ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate synthesis. 2.0 g starting material → 0.98 g product. LC-MS [M+H]⁺ = 345. View Source
- [2] Sigma-Aldrich (China). Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, purity 97%, ¥412.00/100 mg, storage 2–8°C. Catalog BD01132377-100MG. Macklin: 98%, ¥450/100 mg. glpbio: $82.00/100 mg. View Source
